3a,8b-Dihydroxy-2-thiophen-2-yl-3-(2,2,2-trifluoroacetyl)indeno[1,2-b]furan-4-one
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Overview
Description
3a,8b-Dihydroxy-2-thiophen-2-yl-3-(2,2,2-trifluoroacetyl)indeno[1,2-b]furan-4-one is a complex organic compound that features a unique combination of functional groups, including hydroxyl, thiophene, and trifluoroacetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,8b-Dihydroxy-2-thiophen-2-yl-3-(2,2,2-trifluoroacetyl)indeno[1,2-b]furan-4-one typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives . The Paal–Knorr reaction, for example, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
3a,8b-Dihydroxy-2-thiophen-2-yl-3-(2,2,2-trifluoroacetyl)indeno[1,2-b]furan-4-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions can vary widely, including temperature, solvent, and reaction time, depending on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
3a,8b-Dihydroxy-2-thiophen-2-yl-3-(2,2,2-trifluoroacetyl)indeno[1,2-b]furan-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Mechanism of Action
The mechanism of action of 3a,8b-Dihydroxy-2-thiophen-2-yl-3-(2,2,2-trifluoroacetyl)indeno[1,2-b]furan-4-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with various enzymes, receptors, and other biomolecules, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and indeno-furan compounds, such as:
Thiophene-based drugs: Suprofen and articaine, which have anti-inflammatory and anesthetic properties, respectively.
Indole derivatives: Compounds with similar structural features and biological activities.
Uniqueness
What sets 3a,8b-Dihydroxy-2-thiophen-2-yl-3-(2,2,2-trifluoroacetyl)indeno[1,2-b]furan-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3a,8b-dihydroxy-2-thiophen-2-yl-3-(2,2,2-trifluoroacetyl)indeno[1,2-b]furan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F3O5S/c18-17(19,20)14(22)11-12(10-6-3-7-26-10)25-16(24)9-5-2-1-4-8(9)13(21)15(11,16)23/h1-7,23-24H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEPOBTUZUQESZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2(OC(=C3C(=O)C(F)(F)F)C4=CC=CS4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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